REACTION_SMILES
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[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH:1]1([CH2:4][O:5][c:6]2[c:7]([C:15]([F:16])([F:17])[F:18])[cH:8][c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14]2)[CH2:2][CH2:3]1.[Na+:23].[O-:19][C:20]([OH:21])=[O:22]>>[CH:1]1([CH2:4][O:5][c:6]2[c:7]([C:15]([F:16])([F:17])[F:18])[cH:8][c:9]([CH2:10][OH:11])[cH:13][cH:14]2)[CH2:2][CH2:3]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(OCC2CC2)c(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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OCc1ccc(OCC2CC2)c(C(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |